molecular formula C10H14N2O2 B1322048 N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide CAS No. 540497-47-0

N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide

Cat. No.: B1322048
CAS No.: 540497-47-0
M. Wt: 194.23 g/mol
InChI Key: DSVBYRRFYZWOBF-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide is a pyridine derivative characterized by a hydroxyl group at the 4-position of the pyridine ring and a 2,2-dimethyl-propionamide substituent at the 3-position. Its molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.23 g/mol . The hydroxyl group enhances polarity and solubility in aqueous media, while the bulky dimethyl-propionamide moiety contributes to steric effects and lipophilicity.

Properties

IUPAC Name

2,2-dimethyl-N-(4-oxo-1H-pyridin-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)9(14)12-7-6-11-5-4-8(7)13/h4-6H,1-3H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVBYRRFYZWOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CNC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621276
Record name 2,2-Dimethyl-N-(4-oxo-1,4-dihydropyridin-3-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540497-47-0
Record name 2,2-Dimethyl-N-(4-oxo-1,4-dihydropyridin-3-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxy-3-pyridinecarboxylic acid and 2,2-dimethylpropionyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-hydroxy-3-pyridinecarboxylic acid is reacted with 2,2-dimethylpropionyl chloride in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide serves as a valuable building block for creating complex molecular architectures. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—facilitates the development of diverse chemical libraries for drug discovery.

Biology

The compound has been investigated for its potential as an enzyme inhibitor and receptor modulator. Preliminary studies suggest that it may inhibit nicotinamide adenine dinucleotide kinase (NADK), which plays a crucial role in cellular energy metabolism. Additionally, its interactions with biological macromolecules make it a useful tool in biochemical assays aimed at understanding metabolic pathways .

Medicine

This compound is being explored for therapeutic applications against various diseases. Its structural features suggest potential in developing new pharmaceuticals targeting oxidative stress and inflammation-related conditions. The compound's antioxidant properties may also contribute to its therapeutic effects by mitigating cellular damage caused by free radicals .

Industrial Applications

In the industrial sector, this compound is utilized for producing specialty chemicals and materials due to its stability and reactivity. Its applications extend to formulating products in the pharmaceutical industry, where it can be incorporated into drug formulations or serve as an intermediate in synthesis processes.

Enzyme Inhibition Studies

Research indicates that this compound exhibits enzyme inhibition properties relevant to metabolic pathways associated with oxidative stress. In vitro studies have demonstrated its ability to inhibit NADK activity, suggesting potential applications in managing conditions related to energy metabolism dysregulation .

Antioxidant Activity Evaluation

In vitro assays have shown that this compound possesses notable antioxidant properties. These studies indicate that the compound can scavenge free radicals effectively, providing insights into its potential use as a protective agent in oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide involves its interaction with specific molecular targets. The hydroxy group and the pyridine ring play crucial roles in binding to enzymes or receptors. This binding can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Effects

N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide
  • Structural Difference : Hydroxyl group at the 3-position instead of the 4-position.
N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide
  • Structural Difference : Hydroxyl group at the 5-position of the pyridine ring.
  • Impact : Enhanced solubility and reported antidepressant activity due to improved polar interactions .

Halogen-Substituted Derivatives

N-(4-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide
  • Structural Difference : Iodine atom replaces the hydroxyl group at the 4-position.
  • Impact: Increased molecular weight (304.13 g/mol) and lipophilicity, favoring membrane permeability but reducing aqueous solubility. Potential anticancer applications due to iodine's bioactivity .
N-(5-Bromo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
  • Structural Difference : Bromine at the 5-position and methyl at the 6-position.
  • Impact : Reduced reactivity compared to iodine-substituted analogs, with modified binding to enzymatic targets .

Alkyl and Allyl Substitutions

N-(4-Allyl-pyridin-3-yl)-2,2-dimethyl-propionamide
  • Structural Difference : Allyl group at the 4-position instead of hydroxyl.
N-(5-Iodo-6-ethyl-pyridin-2-yl)-2,2-dimethyl-propionamide
  • Structural Difference : Ethyl group replaces methyl at the 6-position.

Structure-Activity Relationship (SAR) Analysis

Compound Name Key Structural Features Biological Activity/Properties Reference
N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide 4-OH, 3-propionamide Enhanced solubility, receptor binding
N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide 3-OH, 4-propionamide Reduced solubility vs. 4-OH isomer
N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide 5-I, 2-propionamide Anticancer potential, high lipophilicity
N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide 5-OCH₃, 2-propionamide Antibacterial activity, electronic modulation

Key Observations :

  • Hydroxyl Position : The 4-hydroxy isomer exhibits superior solubility compared to 3- or 5-hydroxy analogs due to optimal hydrogen-bonding geometry .
  • Halogen Effects : Iodine enhances lipophilicity and bioactivity but may limit solubility; bromine offers a balance between reactivity and stability .

Biological Activity

N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a hydroxyl group and a propionamide moiety. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group on the pyridine ring enhances its binding affinity, allowing it to modulate the activity of various biological macromolecules. This interaction can lead to significant biological effects, including enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. It has been studied for its potential to inhibit enzymes involved in metabolic pathways related to oxidative stress and inflammation. For instance, preliminary studies suggest that it may inhibit nicotinamide adenine dinucleotide kinase (NADK), which is crucial for cellular energy metabolism.

Antioxidant Properties

This compound exhibits notable antioxidant properties, which may help mitigate oxidative stress in cells. Antioxidants play a vital role in preventing cellular damage caused by free radicals. The antioxidant activity of similar compounds has been documented, suggesting that this compound could have similar protective effects.

Antiproliferative Activity

In vitro studies have shown that this compound possesses antiproliferative effects against various cancer cell lines. For example, it has been tested against HeLa cells with promising results indicating potential as an anticancer agent .

Research Findings and Case Studies

Several studies have investigated the pharmacological potential of this compound:

  • Antioxidant Activity : A study demonstrated that derivatives of similar structures exhibited significant antioxidant activity, suggesting that this compound could also be beneficial in reducing oxidative damage in cells.
  • Enzyme Interaction : Research focusing on enzyme interaction highlighted the compound's ability to inhibit NADK, which is linked to reduced levels of NADPH and subsequent destabilization of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism .
  • Antiproliferative Effects : In vitro assays revealed that the compound effectively inhibited the proliferation of cancer cells, indicating its potential use in cancer therapy .

Summary Table of Biological Activities

Activity Description References
Enzyme InhibitionPotential inhibitor of NADK affecting energy metabolism
Antioxidant PropertiesExhibits antioxidant activity protecting against oxidative stress
Antiproliferative ActivityInhibits proliferation of cancer cell lines (e.g., HeLa cells)

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide, and how do reaction parameters affect yield?

  • Answer : Synthesis typically involves amide bond formation between 3-amino-4-hydroxypyridine and pivaloyl chloride (2,2-dimethylpropanoyl chloride). Key steps include:

  • Protection/Deprotection : Hydroxyl groups on pyridine may require protection (e.g., silylation or alkylation) to prevent side reactions .
  • Coupling Agents : Use of carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to activate the carboxylic acid moiety for nucleophilic attack .
  • Optimization : Yield is influenced by solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and stoichiometric ratios. For example, excess pivaloyl chloride may improve conversion but requires careful quenching to avoid byproducts .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm regioselectivity of substitution on the pyridine ring and amide linkage integrity. For instance, the hydroxyl proton at C4-pyridine appears as a singlet near δ 8.5–9.0 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 209.1) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves tautomeric preferences (e.g., keto-enol equilibria) and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental data for the compound’s tautomeric behavior?

  • Answer :

  • Multi-technique Validation : Combine 1H^1H-NMR titration (to detect pH-dependent tautomerization) with IR spectroscopy (to identify carbonyl vs. enol O–H stretches) .
  • Computational Adjustments : Density Functional Theory (DFT) calculations using solvent models (e.g., PCM for aqueous environments) improve agreement with experimental observations .
  • Case Study : In analogs like N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide, discrepancies arose due to neglected solvation effects in initial simulations .

Q. What strategies are recommended for evaluating the compound’s bioactivity in kinase inhibition assays?

  • Answer :

  • Structural Analog Screening : Compare with known kinase inhibitors (e.g., pyridine-based scaffolds in imatinib derivatives) to identify critical pharmacophores .
  • Assay Design :
  • Biochemical Assays : Measure IC50_{50} against recombinant kinases (e.g., EGFR, ABL1) using fluorescence polarization or ADP-Glo™ kits.
  • Cellular Validation : Test cytotoxicity in cancer cell lines (e.g., K562 leukemia) and correlate with kinase inhibition profiles .
  • SAR Insights : Introduce substituents at C4-hydroxyl (e.g., methyl or trifluoromethyl groups) to enhance binding affinity, guided by docking studies with PDB structures (e.g., 1IEP for EGFR) .

Q. How should researchers optimize crystallization conditions for X-ray studies of this compound?

  • Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO/water mixtures) and slow evaporation techniques to obtain diffraction-quality crystals .
  • Additive Use : Small molecules (e.g., hexafluoroisopropanol) can disrupt aggregation. For example, SHELXD was used to phase crystals of a related pivalamide derivative with 1.2 Å resolution .
  • Troubleshooting : If twinning occurs, employ SHELXPRO’s twin refinement tools or switch to synchrotron radiation for high-resolution data collection .

Methodological Notes

  • Data Contradiction Analysis : When NMR signals suggest multiple conformers (e.g., rotamers), variable-temperature NMR or NOESY can clarify dynamic behavior .
  • Advanced Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves closely related impurities, such as unreacted pyridine precursors .

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